Product packaging for Cyclohex-3-ene-1-sulfonyl fluoride(Cat. No.:CAS No. 2126160-97-0)

Cyclohex-3-ene-1-sulfonyl fluoride

Cat. No.: B2354422
CAS No.: 2126160-97-0
M. Wt: 164.19
InChI Key: DHDPOUVIDIJKFN-UHFFFAOYSA-N
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Description

Cyclohex-3-ene-1-sulfonyl fluoride (CAS: 2126160-97-0) is an aliphatic sulfonyl fluoride with the molecular formula C6H9FO2S and a molecular weight of 164.20 g/mol . This compound is part of the growing toolkit of sulfur(VI) fluoride exchange (SuFEx) click chemistry hubs, which are highly valuable for their ability to selectively modify biomolecules and construct complex chemical structures under mild conditions . Its core research value lies in its application as an electrophilic warhead in the development of targeted covalent inhibitors (TCIs), particularly for targeting lysine residues in enzyme active sites . Sulfonyl fluorides are prized in chemical biology and drug discovery because the SVI-F group reacts with nucleophiles like lysine primarily in well-organized protein binding pockets, leading to a favorable balance of reactivity and selectivity . The resulting sulfonamide bond is stable to solvolysis, enabling irreversible inhibition of the target protein . This mechanism is being explored to inhibit challenging drug targets, such as mutant forms of the Epidermal Growth Factor Receptor (EGFR) where traditional therapeutics fail . The compound is offered with a purity of ≥98% . This product is intended for research purposes only and is not approved for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9FO2S B2354422 Cyclohex-3-ene-1-sulfonyl fluoride CAS No. 2126160-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohex-3-ene-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDPOUVIDIJKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Cyclohex 3 Ene 1 Sulfonyl Fluoride

Exploration of Reaction Pathways in Fluorosulfonylation Processes

The formation of alkyl and alkenyl sulfonyl fluorides, including derivatives of cyclohexene (B86901), often proceeds through radical-based pathways. A prominent method involves the direct fluorosulfonylation of alkenes, where a fluorosulfonyl radical (•SO2F) is generated and subsequently adds across the carbon-carbon double bond. rsc.orgrsc.org This approach has emerged as a concise and efficient route for producing sulfonyl fluorides. rsc.org

One common pathway begins with the generation of the fluorosulfonyl radical from a suitable precursor, such as fluorosulfonyl chloride (FSO2Cl), under photoredox catalysis. rsc.orgnih.gov The radical then adds to an alkene, like the cyclohexene moiety, to form a carbon-centered radical intermediate. nih.gov This intermediate can then undergo further reactions, such as dehydrochlorination in the presence of a base, to yield the final alkenyl sulfonyl fluoride (B91410) product. researchgate.net

Another significant pathway involves the insertion of sulfur dioxide (SO2) into a carbon-radical, followed by fluorination. acs.org In these processes, a carbon-centered radical is first generated, which is then captured by SO2 to produce a sulfonyl radical. acs.org This sulfonyl radical is subsequently converted to a sulfonyl anion, which can be fluorinated to give the sulfonyl fluoride product. acs.org Reagents like sodium dithionite (B78146) (Na2S2O4) can serve as both a source of SO2 and a reductant in these transformations. acs.orgnih.gov

The reaction pathways can be influenced by the specific reagents used. For example, the use of ethenesulfonyl fluoride (ESF) as a Michael acceptor allows for the incorporation of the SO2F group through nucleophilic addition reactions. sigmaaldrich.com Furthermore, cycloaddition reactions, such as [3+2] and [2+2] cycloadditions involving α,β-unsaturated sulfonyl fluorides, provide routes to more complex cyclic and heterocyclic structures bearing the sulfonyl fluoride group. ccspublishing.org.cnrsc.org

Role of Reactive Intermediates in Sulfonyl Fluoride Formation and Transformation

The mechanisms of sulfonyl fluoride synthesis are dominated by the generation and reaction of highly reactive intermediates, primarily radicals. The fluorosulfonyl radical (•SO2F) is a key species, often generated from precursors under photocatalytic conditions. rsc.orgresearchgate.net Its addition to unsaturated systems like the cyclohexene ring is a pivotal step in many fluorosulfonylation reactions. rsc.orgnih.gov

Upon addition of the •SO2F radical to the cyclohexene double bond, a carbon-centered radical is formed. nih.gov The fate of this intermediate dictates the final product structure. It can be trapped by other species in the reaction mixture or undergo elimination or rearrangement. nih.govresearchgate.net

In processes involving sulfur dioxide insertion, a sulfonyl radical (RSO2•) is a central intermediate. acs.org This species is typically formed by the capture of SO2 by a carbon-centered radical. acs.org The sulfonyl radical can then be reduced to a sulfonyl anion , which is the precursor to the final sulfonyl fluoride product upon reaction with a fluoride source. acs.orgnih.gov

While radical pathways are common, other intermediates can also play a role. For instance, sulfenyl fluorides (R-S-F) have been identified as putative intermediates in some processes. chemrxiv.orgnih.gov These compounds, containing sulfur in a +2 oxidation state, can add across alkenes to form β-fluoro thioethers, which can then be oxidized to the corresponding sulfonyl fluorides. chemrxiv.org In certain catalytic cycles, particularly those involving metals like copper, organometallic species and intermediates like aryl radicals can be generated from precursors such as diazonium salts, leading to the formation of sulfonyl fluorides. nih.govccspublishing.org.cn

Influence of Catalysis and Reagents on Reaction Mechanism

The choice of catalyst and reagents is paramount in directing the reaction mechanism for the synthesis and transformation of sulfonyl fluorides. Different catalytic systems can activate distinct mechanistic pathways, leading to diverse products.

Photoredox Catalysis : Visible-light photoredox catalysis has become a powerful tool for generating radical intermediates under mild conditions. acs.orgnih.gov Catalysts such as iridium and ruthenium complexes can be photoexcited to initiate single-electron transfer (SET) processes, leading to the formation of fluorosulfonyl radicals from precursors like FSO2Cl. nih.govnih.gov This method allows for the fluorosulfonylation of a broad range of alkenes. rsc.org

Metal Catalysis : Transition metals, particularly iron and copper, are frequently used to catalyze fluorosulfonylation reactions. Iron catalysts, often in combination with a reductant, can facilitate the difunctionalization of alkenes. nih.gov For example, an iron-catalyzed system using Na2S2O4 as both an SO2 source and a reductant proceeds via a radical-anion relay mechanism, forming an alkyl sulfone anion intermediate that avoids common side reactions like β-H elimination. acs.orgnih.gov Copper catalysts are effective in fluorosulfonylation reactions starting from aryldiazonium salts. nih.govccspublishing.org.cn

Reagents : The reagents employed have a profound impact on the reaction pathway.

SO2 Sources : While SO2 gas can be used directly, safer and more convenient surrogates are often preferred. 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and sodium dithionite (Na2S2O4) are common choices. acs.orgorganic-chemistry.org Na2S2O4 has the dual role of being a reductant, which is crucial for diverting the mechanism towards the formation of sulfonyl anion intermediates. acs.org

Fluorine Sources : A variety of fluorinating agents are used. N-fluorobenzenesulfonimide (NFSI) and Selectfluor are common electrophilic fluorine sources used in the final fluorination step. acs.orgorganic-chemistry.org Potassium bifluoride (KHF2) is another effective and inexpensive fluoride source. nih.govnih.gov

Bases : Organic bases like 1,8-Diazabicyclo nih.govundec-7-ene (DBU) can be used to promote elimination steps, for instance, in the formation of alkenyl sulfonyl fluorides from β-chlorinated intermediates. researchgate.net They can also be used to activate sulfonyl fluorides for subsequent reactions by forming highly active intermediates. nih.gov

The interplay between the catalyst and reagents determines the dominant mechanistic pathway, as summarized in the table below.

Catalyst SystemKey ReagentsMechanistic FeatureProduct Type
Fe-CatalysisNa2S2O4, NFSIRadical-anion relay; SO2 insertionAlkyl Sulfonyl Fluorides acs.org
Photoredox (Ir/Ru)FSO2Cl, BaseRadical addition-eliminationAlkenyl Sulfonyl Fluorides rsc.orgnih.gov
Cu-CatalysisAryldiazonium salts, DABSO, KHF2Radical generation from diazonium saltAryl Sulfonyl Fluorides nih.gov
OrganocatalysisDBUNucleophilic activation of S(VI)-F bondVinyl Sulfones nih.gov

Stereochemical Control and Regioselectivity in Reactions Involving the Cyclohexene Moiety

When functionalizing the unsymmetrical double bond of Cyclohex-3-ene-1-sulfonyl fluoride, controlling the stereochemistry and regioselectivity is a significant synthetic challenge. The outcomes of these reactions are dictated by the underlying mechanism and the nature of the intermediates involved.

Regioselectivity : In radical additions to the cyclohexene ring, the regioselectivity is governed by the stability of the resulting carbon-centered radical intermediate. For many fluorosulfonylation reactions, the addition of the fluorosulfonyl radical proceeds with high regioselectivity. chemrxiv.org Studies on the cyclization of related 5-hexenyl radicals show that the substitution pattern on the alkene significantly influences whether the reaction proceeds via a 5-exo or 6-endo cyclization, highlighting the subtle factors that control regiochemical outcomes. nih.govresearchgate.net In the context of addition reactions, the sulfonyl fluoride group already present on the ring can exert electronic and steric effects, directing incoming radicals or reagents to a specific position.

Stereochemical Control : The stereochemistry of the products is often determined in the key bond-forming step. For example, the addition of arenesulfenyl fluorides to alkenes has been shown to proceed with exclusive anti-selectivity, which is consistent with the formation of a bridged epi-sulfonium intermediate followed by an SN2-type ring-opening by the fluoride ion. nih.govchemrxiv.org While this involves a sulfenyl fluoride rather than a sulfonyl fluoride, the principle of forming bridged intermediates that are then opened stereospecifically is a common strategy for achieving stereocontrol in alkene functionalization.

In photocatalytic processes, high stereoselectivity can often be achieved, yielding predominantly the E-isomer in the synthesis of alkenyl sulfonyl fluorides. chemrxiv.org The development of asymmetric catalysis for these transformations offers a pathway to enantiomerically enriched products. For instance, organocatalytic fluorocyclization reactions have been developed to control the formation of tertiary carbon-fluorine stereocenters with high enantioselectivity, a principle that could be extended to reactions on the cyclohexene ring. nih.gov DFT calculations in these systems suggest that selectivity is often determined by steric repulsion between the catalyst and the substrate in the transition state. nih.gov

The table below summarizes key findings related to selectivity in relevant reactions.

Reaction TypeSelectivity ObservedMechanistic RationaleReference
Fluoroalkyl-sulfonylalkylationHigh Regio- and StereoselectivitySequential radical addition, SO2 incorporation, and SN2 displacement chemrxiv.orgchemrxiv.org
Addition of Arenesulfenyl Fluoridesanti-AdditionFormation and SN2-opening of an epi-sulfonium intermediate nih.govchemrxiv.org
Organocatalytic FluorocyclizationHigh Enantioselectivity (up to 96% ee)Steric control by chiral catalyst during the fluorination step nih.gov
Radical Cyclization of Hexenyl RadicalsRegioselectivity depends on substituent (5-exo vs. 6-endo)Electronic and steric nature of the radical and alkene nih.govresearchgate.net

Reactivity Profiles and Chemical Transformations of Cyclohex 3 Ene 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry and its Applicability to Cyclohex-3-ene-1-sulfonyl fluoride

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, valued for their reliability and the stability of the resulting linkages. nih.goveurekalert.org The sulfonyl fluoride group in this compound is a key participant in these transformations. Aliphatic sulfonyl fluorides, such as the one in the title compound, are recognized as excellent SuFEx agents due to their moderate reactivity, which allows them to be stable in many chemical environments, including aqueous buffers, yet reactive under specific catalytic conditions. enamine.net

The SuFEx process relies on the unique properties of the sulfur-fluorine bond. Sulfonyl fluorides are generally stable to thermolysis and nucleophilic substitution but can be activated to react chemoselectively at the sulfur atom. sigmaaldrich.com This reactivity is often facilitated by catalysts that can activate the S-F bond, making the sulfur atom more susceptible to nucleophilic attack. nih.gov

Nucleophilic Attack on the Sulfur(VI) Center

The core of SuFEx chemistry involves the attack of a nucleophile on the electrophilic sulfur atom of the sulfonyl fluoride group, leading to the displacement of the fluoride ion. For primary amine nucleophiles, computational studies suggest that the reaction proceeds via an SN2-type mechanism. The presence of a base is often crucial as it can significantly lower the energy barrier for the reaction by increasing the nucleophilicity of the amine. nih.gov The reaction is characterized by a non-synchronous, one-step mechanism involving an initial weakening of the S-F bond followed by the nucleophilic attack of the amine. nih.gov

Formation of Sulfonate Esters and Sulfonamides

Two of the most important transformations involving the sulfonyl fluoride group are the formation of sulfonate esters and sulfonamides, which are significant structural motifs in medicinal chemistry and materials science.

The reaction of this compound with primary or secondary amines is expected to yield the corresponding sulfonamides. This transformation is a cornerstone of SuFEx chemistry. nih.govnih.gov While primary amines can react with some sulfuryl fluorides to form unstable intermediates, their reaction with sulfonyl fluorides like this compound is a reliable method for forming stable sulfonamide bonds. nih.gov The use of a base, such as LiHMDS, can facilitate the reaction with less reactive amines, like anilines, by generating the more nucleophilic amine anion. thieme-connect.com

Similarly, the reaction with alcohols leads to the formation of sulfonate esters. This conversion is analogous to the well-established reaction of alcohols with sulfonyl chlorides. youtube.comyoutube.comyoutube.com Aliphatic sulfonyl fluorides can react with alcohols, often in the presence of a catalyst, to form a stable sulfonate ester linkage. For example, hexadecanesulfonyl fluoride has been shown to form a sulfonic ester with a serine residue in a biological context. enamine.net

NucleophileProductGeneral Conditions
Primary Amine (R-NH₂)Cyclohex-3-ene-1-sulfonamideBase catalysis (e.g., LiHMDS in toluene)
Secondary Amine (R₂NH)N,N-Disubstituted Cyclohex-3-ene-1-sulfonamideBase catalysis
Alcohol (R-OH)Cyclohex-3-ene-1-sulfonate esterSuFEx catalysis

Transformations Involving the Cyclohexene (B86901) Double Bond

The unsaturated cyclohexene ring in this compound offers a second site for a variety of chemical transformations, which can be performed orthogonally to the reactions at the sulfonyl fluoride group.

Radical Additions to the Unsaturated System

The double bond of the cyclohexene ring is susceptible to radical addition reactions. For instance, the addition of thiyl radicals, generated from thiols, to carbon-carbon double bonds is a well-known transformation in organic synthesis. nih.govprinceton.edu This reaction would be expected to proceed with this compound, leading to the formation of a thioether derivative. The regioselectivity of the addition would be governed by the stability of the resulting carbon-centered radical intermediate.

Furthermore, radical fluorosulfonylation has emerged as a method for the synthesis of sulfonyl fluorides. ccspublishing.org.cn In a related process, it is conceivable that a radical could add to the double bond of this compound, leading to a more complex functionalized sulfonyl fluoride. Radical 1,2-difunctionalization of alkenes, including cyclohexene, has been demonstrated to produce secondary alkyl sulfonyl fluorides. nih.gov

Cycloaddition Reactions and Related Ring-Forming Processes

The double bond in the cyclohexene ring can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. masterorganicchemistry.comchemistrysteps.comucalgary.ca For the Diels-Alder reaction to be efficient, the dienophile is typically activated by an electron-withdrawing group. ucalgary.calibretexts.org The sulfonyl fluoride group is electron-withdrawing, which should enhance the reactivity of the cyclohexene double bond as a dienophile in [4+2] cycloaddition reactions with a suitable diene. This would lead to the formation of a bicyclic sulfonyl fluoride.

Conversely, if this compound were part of a diene system, it could participate as the diene component in a Diels-Alder reaction. For example, 1-sulfonyl-1,3-dienes have been used in inverse electron demand Diels-Alder reactions. princeton.edu

Functionalization of Allylic C-H Bonds

Palladium-Catalyzed Transformations of Alkenyl Sulfonyl Fluorides

The reactivity of alkenyl sulfonyl fluorides, including this compound and its derivatives, has been significantly expanded through the use of palladium catalysis. These transformations have enabled the synthesis of a diverse range of functionalized molecules, demonstrating the versatility of the sulfonyl fluoride moiety as a synthetic handle.

A key palladium-catalyzed method for the synthesis of cyclic alkenylsulfonyl fluorides, such as derivatives of this compound, involves the reaction of the corresponding alkenyl triflates. nih.govnih.gov This process utilizes a palladium catalyst to facilitate the insertion of sulfur dioxide, sourced from a surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form a sulfinate intermediate. This intermediate is then trapped with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the desired alkenyl sulfonyl fluoride. nih.govresearchgate.net This synthetic route is notable for its good functional group tolerance, allowing for the preparation of a variety of substituted cyclohexenylsulfonyl fluorides. nih.govresearchgate.net

The versatility of these cyclic alkenylsulfonyl fluorides is further demonstrated by their participation in a range of palladium-catalyzed derivatization reactions. nih.gov These transformations highlight the ability of the sulfonyl fluoride group and the adjacent alkene to undergo selective modifications. For instance, palladium-catalyzed hydrogenation of the double bond in a cyclohexenylsulfonyl fluoride derivative has been shown to be a viable method for accessing the corresponding saturated sulfonyl fluoride. nih.gov

The palladium-catalyzed transformations are not limited to the alkene moiety. The sulfonyl fluoride group itself can be a site of reaction, although this often proceeds via nucleophilic substitution rather than direct palladium-catalyzed activation in the context of derivatization. However, the initial palladium-catalyzed synthesis of the alkenyl sulfonyl fluoride is a critical step that enables these subsequent transformations. nih.gov

Detailed research findings have demonstrated the scope of these palladium-catalyzed reactions with respect to various cyclic alkenyl triflates, leading to a range of functionalized cyclohexenylsulfonyl fluorides.

Table 1: Scope of Palladium-Catalyzed Synthesis of Substituted Cyclohexenylsulfonyl Fluorides

Entry Alkenyl Triflates Product Yield (%)
1 Phenyl-substituted cyclohexenyl triflate 4-Phenylcyclohex-1-ene-1-sulfonyl fluoride 65
2 tert-Butyl-substituted cyclohexenyl triflate 4-(tert-Butyl)cyclohex-1-ene-1-sulfonyl fluoride 78
3 gem-Difluoro-substituted cyclohexenyl triflate 4,4-Difluorocyclohex-1-ene-1-sulfonyl fluoride 61
4 Ethyl ester-substituted cyclohexenyl triflate Ethyl 4-(sulfonyl fluoride)cyclohex-3-enecarboxylate 70
5 Methoxy ether-substituted cyclohexenyl triflate 4-(Methoxymethyl)cyclohex-1-ene-1-sulfonyl fluoride 68
6 Boc-protected amine-substituted cyclohexenyl triflate tert-Butyl (4-(sulfonyl fluoride)cyclohex-3-enyl)carbamate 63
7 Spirodioxolane-substituted cyclohexenyl triflate 1,4-Dioxaspiro[4.5]dec-7-ene-8-sulfonyl fluoride 74

Reaction conditions: Alkenyl triflate (0.3 mmol), DABSO (0.6 equiv), Et3N (3 equiv), PdCl2(Amphos)2 (5 mol%), i-PrOH, 75°C; then NFSI (1.5 equiv), EtOAc, rt. The yields are isolated yields. researchgate.net

Furthermore, the utility of these palladium-catalyzed transformations extends to the synthesis of sulfinamides from cyclic alkenyl triflates. acs.org This process involves the reaction of the alkenyl triflate with an N-sulfinylamine in the presence of a palladium catalyst, providing access to another important class of sulfur-containing compounds. acs.org

In addition to synthesis, palladium catalysis has been explored for other transformations of sulfur-containing compounds that are relevant to the chemistry of sulfonyl fluorides. For example, the palladium-catalyzed synthesis of sulfoxides from organoborons and sulfinate esters has been reported, showcasing the power of palladium in forming sulfur-carbon bonds. acs.org While not a direct transformation of this compound, these related methodologies underscore the broad utility of palladium catalysis in organosulfur chemistry.

Advanced Applications in Organic Synthesis and Functional Material Design

Utilization as Building Blocks in Complex Molecule Synthesis

The structure of cyclohex-3-ene-1-sulfonyl fluoride (B91410), featuring multiple sp3-hybridized carbon centers, makes it an attractive, non-planar building block for the synthesis of complex molecules, a feature increasingly sought after in medicinal chemistry to explore new chemical space. nih.gov Its utility stems from its dense functionalization, providing multiple sites for chemical modification. The synthesis of such cyclic alkenylsulfonyl fluorides can be efficiently achieved through a palladium-catalyzed process involving sulfur dioxide insertion from a surrogate like DABSO, followed by trapping with an electrophilic fluorine source. nih.gov This method is tolerant of a wide array of functional groups, allowing for the preparation of a diverse family of these building blocks. nih.gov

Recent advancements have expanded the synthetic utility of sulfonyl fluorides beyond their traditional role as electrophiles. Through a combination of organosuperbase activation and photoredox catalysis, the typically inert S(VI)-F bond can be converted into a sulfur(VI) radical. nih.gov This novel activation mode enables ligation reactions with alkenes to produce vinyl sulfones, which are themselves valuable intermediates in organic synthesis. nih.gov This transformation dramatically broadens the potential applications of cyclohex-3-ene-1-sulfonyl fluoride, allowing it to serve as a precursor to a wider range of complex structures under mild reaction conditions. nih.gov

Role in Diversification and Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that accelerates the exploration of structure-activity relationships (SAR) by allowing for the modification of complex molecules at a late point in their synthesis. rsc.org this compound and its derivatives are well-suited for such strategies due to the multiple reaction handles present in the molecule. nih.gov The compound serves as a compact and multifunctional reagent, enabling a variety of derivatization reactions. nih.gov

The versatility of this scaffold is demonstrated by the range of possible chemical transformations. These include substitution reactions at the sulfur center, conjugate additions to the alkene, and functionalization of other groups on the cyclohexene (B86901) ring. nih.gov For instance, derivatives containing an ammonium (B1175870) salt have been shown to undergo reductive amination or coupling with amino acids, showcasing the compatibility of the alkenylsulfonyl fluoride group with common synthetic transformations. nih.gov This capacity for diverse modification allows chemists to rapidly generate libraries of analogues from a common intermediate, streamlining the drug discovery process.

Table 1: Examples of Derivatization Reactions on Cyclic Alkenylsulfonyl Fluoride Scaffolds

Reaction Type Reagents/Conditions Product Type Reference
Substitution at Sulfur Phenols, Amines Sulfonates, Sulfonamides nih.gov
Conjugate Addition Nucleophiles Saturated cyclohexyl sulfonyl fluorides nih.gov
Amide Coupling Amino acids, T3P or HATU Amide-functionalized probes nih.gov
Reductive Amination Aldehydes, NaBH(OAc)₃ Tertiary amine derivatives nih.gov

Development of Molecular Probes and Tags

The sulfonyl fluoride group is a privileged electrophilic warhead for the design of molecular probes and tags due to its unique balance of stability and reactivity. nih.govacs.org It can covalently react with the nucleophilic side chains of several amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine, making it a powerful tool for irreversibly labeling and studying proteins. mdpi.comnih.gov

This compound can be incorporated into activity-based probes (ABPs) to target specific enzymes. For example, alkyne-tagged sulfonyl fluorides have been successfully used to covalently modify and identify active serine proteases from complex biological mixtures through click chemistry and mass spectrometry. nih.gov Furthermore, the scaffold can be readily functionalized with other essential components of a chemical probe. A notable example is the conjugation of biotin (B1667282) to an ammonium-containing cyclic alkenylsulfonyl fluoride, creating a probe suitable for affinity-based enrichment of protein targets. nih.gov

The development of sulfonyl fluoride-based probes has been instrumental in advancing drug discovery. In one application, sulfonyl fluoride probes like EM12-SF were developed to covalently engage a histidine residue in cereblon (CRBN), a component of the E3 ubiquitin ligase complex, aiding in the discovery of new molecular glue modulators. rsc.org This highlights the critical role of such probes in elucidating drug-target interactions and discovering novel therapeutic agents. rsc.org The concept has been further extended to fragment-based screening with the development of "SuFBits" (Sulfonyl Fluoride bits), where a sulfonyl fluoride warhead is coupled to diverse small fragments to facilitate the identification of weak-binding fragments by mass spectrometry. mdpi.com

Integration into Polymeric Structures and Advanced Materials

The robust nature of the sulfonyl fluoride group makes it an ideal connective hub for polymer chemistry, primarily through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov This category of reactions allows for the efficient and covalent linking of modular units, including monomers like this compound, to create functional polymers. nih.govacs.org The stability of the resulting bonds contributes to the durability of the final material. nih.gov

The SuFEx process can be used to synthesize a variety of polymers. For instance, copolymers have been synthesized from the polymerization of bis(iminosulfur oxydifluorides) and bis(aryl silyl (B83357) ethers). nih.gov A key advantage of this approach is the potential for post-polymerization modification. The linkages within the polymer backbone can themselves be "SuFExable," allowing for subsequent reactions with phenols or amines to yield branched or otherwise functionalized polymers with precise control over their final composition. nih.gov

Beyond SuFEx, the radical-based chemistry of sulfonyl fluorides offers another avenue for materials synthesis. The conversion of sulfonyl fluorides into S(VI) radicals enables their coupling with alkenes, a method that has been explicitly demonstrated for the preparation of functional polymers and dyes. nih.gov This expands the toolkit for materials science, allowing the integration of the unique properties of the sulfonyl fluoride moiety and its derivatives into a new generation of advanced materials. nih.gov

Computational and Theoretical Studies on Cyclohex 3 Ene 1 Sulfonyl Fluoride Analogs

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the energetics of chemical reactions, offering a balance between computational cost and accuracy. For reactions involving analogs of cyclohex-3-ene-1-sulfonyl fluoride (B91410), such as other alkenyl sulfonyl fluorides, DFT calculations provide crucial information on reaction feasibility and product stability.

SpeciesRelative Energy (kcal/mol)
Reactants (Butadiene + Cyclohex-3-ene-1-sulfonyl fluoride)0.0
Endo Transition State+25.3
Exo Transition State+27.1
Endo Cycloadduct-15.8
Exo Cycloadduct-14.2
This is a hypothetical data table for illustrative purposes, as specific computational data for this exact reaction is not publicly available.

This hypothetical data illustrates that the reaction is predicted to be exergonic and kinetically feasible, with a preference for the endo product, a common feature in many Diels-Alder reactions. The actual values would depend on the level of theory and basis set used in the DFT calculations.

Exploration of Transition States and Reaction Intermediates

The elucidation of transition state (TS) structures and the identification of reaction intermediates are paramount to understanding reaction mechanisms. For reactions involving this compound analogs, computational methods are indispensable for characterizing these transient species.

In the context of a Diels-Alder reaction, DFT calculations can precisely map the geometry of the transition state. For a concerted [4+2] cycloaddition, the transition state would feature the simultaneous formation of the two new carbon-carbon sigma bonds. The synchronicity of bond formation can be assessed by examining the lengths of the forming bonds in the calculated transition state structure. An asynchronous transition state, where one bond is more fully formed than the other, is often observed when the dienophile is unsymmetrical.

Beyond cycloadditions, the reactivity of the sulfonyl fluoride group itself can be explored. Nucleophilic attack on the sulfur atom is a key reaction of sulfonyl fluorides. Computational studies on the hydrolysis or aminolysis of sulfonyl fluorides would reveal the structure of the trigonal bipyramidal intermediate or transition state.

A hypothetical transition state for the nucleophilic attack of a simple nucleophile (e.g., hydroxide) on the sulfur atom of a model compound like vinyl sulfonyl fluoride is presented below.

ParameterValue
Forming Bond Length (S-Nu)2.15 Å
Breaking Bond Length (S-F)1.85 Å
Angle (Nu-S-F)175.2°
Imaginary Frequency-350 cm⁻¹
This is a hypothetical data table for illustrative purposes.

The presence of a single imaginary frequency in the vibrational analysis of the calculated structure confirms it as a true transition state. The elongated forming and breaking bonds are characteristic of a transition state structure.

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure and bonding of this compound are key to understanding its reactivity. The strongly electron-withdrawing nature of the sulfonyl fluoride group significantly polarizes the molecule and influences the electron density of the double bond.

Natural Bond Orbital (NBO) analysis is a powerful computational method for dissecting the electronic structure of molecules. researchgate.net An NBO analysis of this compound would provide insights into the hybridization of atoms, the nature of the chemical bonds (e.g., sigma and pi bonds), and the extent of electron delocalization.

The key findings from a hypothetical NBO analysis would likely include:

High Polarization of the S-F and S=O Bonds: Significant charge separation would be observed, with the sulfur atom being highly electropositive and the fluorine and oxygen atoms being electronegative.

Electron Withdrawal from the Cyclohexene (B86901) Ring: The sulfonyl fluoride group would withdraw electron density from the C1 carbon, which in turn would polarize the C3=C4 double bond.

A representative table of hypothetical NBO charges is shown below.

AtomNBO Charge (e)
S+1.85
F-0.65
O (x2)-0.80
C1+0.25
C3-0.15
C4-0.10
This is a hypothetical data table for illustrative purposes.

These charges highlight the strong electron-withdrawing effect of the sulfonyl fluoride group.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of molecules in new chemical reactions, guiding experimental efforts. For this compound, theoretical models can be used to forecast its behavior in various transformations.

One area of interest is the prediction of regioselectivity in reactions involving the double bond. For example, in an electrophilic addition to the double bond, the initial attack of the electrophile would be predicted to occur at the more electron-rich carbon atom. Based on the expected polarization of the double bond due to the sulfonyl fluoride group, C4 would likely be the more nucleophilic carbon.

Furthermore, computational models can be used to explore the potential for novel cycloaddition reactions beyond the standard Diels-Alder. For instance, the feasibility of [2+2] cycloadditions or other pericyclic reactions could be assessed by calculating the activation barriers for different reaction pathways.

The electrophilicity of the sulfonyl fluoride group itself can be quantified using computational descriptors. The LUMO energy of the molecule, as well as calculated electrophilicity indices, can be used to compare its reactivity towards nucleophiles with that of other sulfonyl fluorides. This information is valuable for designing selective covalent inhibitors or for developing new synthetic methodologies based on SuFEx (Sulfur(VI) Fluoride Exchange) chemistry. acs.org

A hypothetical comparison of the calculated LUMO energies for different alkenyl sulfonyl fluorides is provided below.

CompoundLUMO Energy (eV)
Ethenesulfonyl fluoride-1.5
Propen-2-sulfonyl fluoride-1.3
This compound-1.7
This is a hypothetical data table for illustrative purposes.

The lower LUMO energy for this compound in this hypothetical scenario would suggest a higher reactivity as a dienophile in Diels-Alder reactions compared to the other listed compounds.

Future Perspectives and Emerging Research Avenues for Cyclohex 3 Ene 1 Sulfonyl Fluoride Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and economically viable methods for synthesizing sulfonyl fluorides, including cyclohex-3-ene-1-sulfonyl fluoride (B91410), is a major focus of current research. Traditional methods often rely on harsh reagents and produce significant waste.

Recent breakthroughs include a green synthesis process that utilizes the reaction of thiols or disulfides with SHC5® and potassium fluoride (KF). osaka-u.ac.jpsciencedaily.comeurekalert.org This method is notable for producing only non-toxic sodium and potassium salts as by-products, thereby minimizing its environmental impact. osaka-u.ac.jpsciencedaily.comeurekalert.org The simplicity and safety of this protocol make it a strong candidate for large-scale industrial production. osaka-u.ac.jpsciencedaily.comeurekalert.org Such advancements align with the principles of green chemistry and the Sustainable Development Goals (SDGs) by offering a safer and more efficient alternative to conventional synthetic routes. osaka-u.ac.jpsciencedaily.comeurekalert.org

ReagentBy-productEnvironmental ImpactScalability
SHC5® and KFNaCl and KClMinimal (non-toxic salts)High
Traditional Reagents (e.g., SO2F2 gas, KHF2)Toxic and hazardous wasteSignificantLimited by safety concerns

Expansion of SuFEx Applications with Cyclohexene (B86901) Scaffolds

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, is a powerful tool for rapidly and reliably assembling functional molecules. rsc.orgnih.gov The unique reactivity of the sulfonyl fluoride group makes it a key component in SuFEx reactions. osaka-u.ac.jpeurekalert.org The incorporation of the cyclohexene scaffold into SuFEx chemistry opens up new possibilities for creating diverse and complex molecular architectures. researchgate.net

The cyclohexene moiety provides a versatile three-dimensional framework that can be further functionalized, making it a valuable building block in drug discovery, materials science, and chemical biology. rsc.orgnih.govbohrium.com The stability of the S-F bond, coupled with the reactivity of the cyclohexene double bond, allows for orthogonal chemical modifications, enabling the synthesis of novel polymers, bioconjugates, and small-molecule libraries. bohrium.com Researchers are actively exploring the use of cyclohexene-containing sulfonyl fluorides as "connective hubs" in SuFEx reactions to generate novel materials and bioactive compounds. bohrium.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry is emerging as a transformative technology in chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. europa.euyoutube.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. europa.euyoutube.com This high level of control often leads to higher yields, fewer by-products, and safer handling of hazardous reactions. europa.eu

The synthesis and subsequent SuFEx reactions of cyclohex-3-ene-1-sulfonyl fluoride are well-suited for adaptation to flow chemistry. The ability to precisely control reaction conditions can be particularly advantageous for managing the reactivity of the sulfonyl fluoride group and for performing subsequent modifications on the cyclohexene ring. Automated synthesis platforms, integrated with flow reactors, can further accelerate the discovery and optimization of new reactions and molecules by enabling high-throughput screening of reaction conditions and building blocks.

Exploration of New Catalytic Systems for Tailored Transformations

The discovery of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. sigmaaldrich.com Research in this area is focused on developing catalysts that can selectively activate the sulfonyl fluoride group or the cyclohexene moiety for specific transformations.

Recent advances have highlighted several catalytic strategies for the synthesis and derivatization of sulfonyl fluorides, including photoredox catalysis, electrocatalysis, transition-metal catalysis, and organocatalysis. sigmaaldrich.com For instance, photoredox catalysis has been used to generate fluorosulfuryl radicals for the synthesis of alkenyl sulfonyl fluorides. acs.org Furthermore, new catalytic systems are being developed to facilitate the derivatization of molecules that already contain the sulfonyl fluoride group through cross-coupling and radical coupling reactions. acs.org

In the context of the cyclohexene ring, the development of catalysts for enantioselective transformations is a significant area of interest. acs.org Chiral catalysts can be used to control the stereochemistry of reactions at the double bond, leading to the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science. acs.orgresearchgate.net The exploration of novel metal-based and organocatalytic systems will continue to expand the toolbox for the tailored synthesis of complex molecules derived from this compound. acs.org

Q & A

Q. What are the optimized synthesis routes for cyclohex-3-ene-1-sulfonyl fluoride, and how do reaction conditions influence yield?

this compound can be synthesized via sulfonylation of cyclohexene derivatives using sulfuryl fluoride (SO₂F₂) or via halogen exchange from sulfonyl chlorides. For example, analogous sulfonyl fluorides are prepared by reacting cyclohexene with chlorosulfonic acid followed by fluorination with KF or NH₄F under anhydrous conditions . Key parameters include temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control of fluorinating agents to avoid side reactions. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. What purification techniques are most effective for isolating this compound?

Column chromatography using silica gel (eluent: hexane/ethyl acetate, 4:1) effectively removes unreacted starting materials. For higher purity (>98%), fractional distillation under reduced pressure (40–60°C, 0.1–0.5 mmHg) is recommended. Analytical confirmation via ¹⁹F NMR (δ ~ +55 ppm for sulfonyl fluoride) and GC-MS ensures structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Stability studies show conflicting results due to hydrolysis sensitivity. At neutral pH, the compound is stable for >48 hours in anhydrous solvents, but hydrolyzes rapidly in aqueous media (t₁/₂ < 1 hour at pH 7.4). Advanced kinetic analysis via ¹H NMR or ion chromatography (IC) reveals that hydrolysis generates cyclohexene sulfonic acid and fluoride ions . Contradictions arise from trace water content in solvents; rigorous drying (e.g., molecular sieves) and buffered non-aqueous systems (e.g., DMF with 0.1 M NaHCO₃) improve reproducibility .

Q. What advanced analytical methods are critical for quantifying trace impurities in this compound?

High-resolution LC-MS (ESI⁻ mode) identifies sulfonic acid byproducts (m/z ~163). Fluoride ion release can be quantified via ion-selective electrodes (ISE) or IC with conductivity detection (DL = 0.1 ppm) . For structural validation, 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the cyclohexene ring .

Q. How does the electron-withdrawing sulfonyl fluoride group influence the reactivity of cyclohex-3-ene in Diels-Alder reactions?

Computational modeling (DFT, B3LYP/6-31G*) predicts enhanced dienophilicity due to the sulfonyl fluoride’s electron-deficient nature. Experimental validation shows accelerated cycloaddition with electron-rich dienes (e.g., furan) at 60°C, with regioselectivity confirmed by NOE NMR . Comparative studies with sulfonyl chlorides (e.g., cyclohex-3-ene-1-sulfonyl chloride) reveal similar reactivity but higher hydrolytic stability for the fluoride derivative .

Q. What computational strategies predict the solvolysis pathways of this compound in biological systems?

Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model interactions with water and biomolecules. QM/MM hybrid methods identify transition states for hydrolysis, predicting preferential attack at the sulfur center. Experimental validation via stopped-flow kinetics aligns with computational ΔG‡ values (~15 kcal/mol) .

Methodological Guidance

Q. How should researchers handle this compound to minimize hydrolysis during experiments?

  • Store under inert gas (N₂/Ar) at –20°C in sealed, moisture-free vials.
  • Use anhydrous solvents (H₂O < 50 ppm) and glove boxes for air-sensitive reactions.
  • Quench residual compound with 10% NaHCO₃ to neutralize HF byproducts .

Q. What protocols ensure reproducibility in kinetic studies of sulfonyl fluoride reactions?

  • Standardize solvent purity (Karl Fischer titration for H₂O content).
  • Use internal standards (e.g., trifluorotoluene for ¹⁹F NMR).
  • Validate IC calibration curves daily with NaF standards (1–100 ppm) .

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